molecular formula C9H11N3O2 B1497478 N-(cyclopropylmethyl)-3-nitropyridin-4-amine CAS No. 842143-89-9

N-(cyclopropylmethyl)-3-nitropyridin-4-amine

Cat. No.: B1497478
CAS No.: 842143-89-9
M. Wt: 193.2 g/mol
InChI Key: OYGSYNARICHCKO-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-3-nitropyridin-4-amine” is a compound that likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “3-nitro” indicates a nitro group (-NO2) attached to the third position of the pyridine ring, and the “4-amine” indicates an amine group (-NH2) attached to the fourth position. The “N-(cyclopropylmethyl)” part suggests a cyclopropylmethyl group attached to the nitrogen atom of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the nitro and amine groups, and the attachment of the cyclopropylmethyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, with the nitro and amine groups attached at the third and fourth positions, respectively. The cyclopropylmethyl group would be attached to the nitrogen atom of the pyridine ring .


Chemical Reactions Analysis

This compound, like other nitroaromatic compounds, could undergo various chemical reactions, including reduction of the nitro group to an amine group, and nucleophilic substitution reactions at the carbon atoms of the pyridine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(cyclopropylmethyl)-3-nitropyridin-4-amine” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, exploration of its potential uses, and detailed study of its physical and chemical properties .

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)9-6-10-4-3-8(9)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGSYNARICHCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651780
Record name N-(Cyclopropylmethyl)-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842143-89-9
Record name N-(Cyclopropylmethyl)-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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